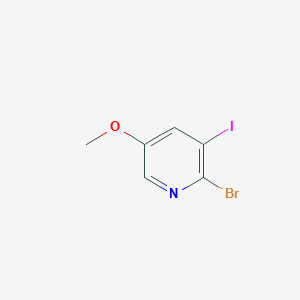
Octaethylene glycol diglycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is a complex organic compound characterized by the presence of multiple oxirane (epoxide) groups and a long polyether chain. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane typically involves the reaction of appropriate polyether precursors with epoxidizing agents. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the oxirane rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions, as well as its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
1,27-Di(oxiran-2-yl)-8,16,24-tris(oxiran-2-ylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol: This compound has additional oxirane groups and hydroxyl functionalities, making it more reactive and suitable for different applications.
Polyethylene glycol diglycidyl ether: A simpler compound with similar epoxide functionalities but a shorter polyether chain.
Uniqueness
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is unique due to its long polyether chain and multiple oxirane groups, which provide a combination of flexibility and reactivity not found in simpler compounds. This makes it particularly valuable in applications requiring both stability and reactivity.
Properties
Molecular Formula |
C22H42O11 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C22H42O11/c1(3-24-5-7-26-9-11-28-13-15-30-17-21-19-32-21)23-2-4-25-6-8-27-10-12-29-14-16-31-18-22-20-33-22/h21-22H,1-20H2 |
InChI Key |
FEHLPWPJPRBKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
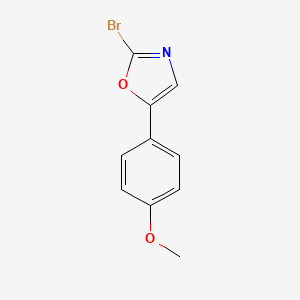

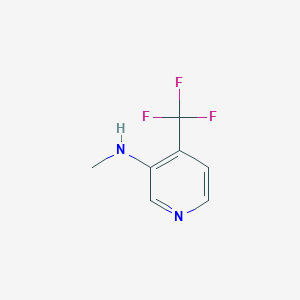
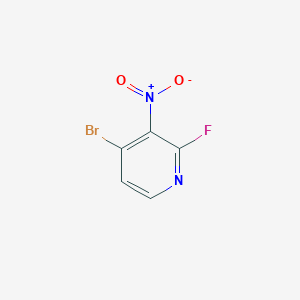

![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)
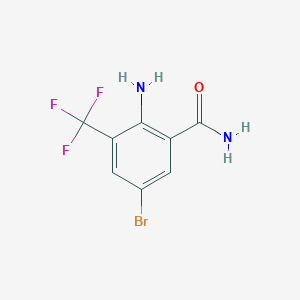
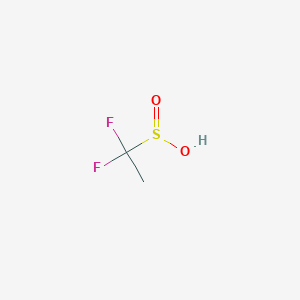

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
